molecular formula C12H12ClNO2 B8666673 6-(3-Chloropropoxy)carbostyril CAS No. 63309-44-4

6-(3-Chloropropoxy)carbostyril

Cat. No. B8666673
M. Wt: 237.68 g/mol
InChI Key: DFQTUHQFWNUAKJ-UHFFFAOYSA-N
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Patent
US06143763

Procedure details

To a suspension of 6-hydroxycarbostyril (50 g) and 1-bromo-3-chloropropane (120 ml) in dimethylformamide (600 ml) is added potassium carbonate (65 g) in portions at room temperature. The mixture is stirred at room temperature for three days, and the insoluble materials are collected by filtration and washed with n-hexane. The resulting crystals are further washed successively with water, acetone and n-hexane, and dried to give 6-(3-chloropropoxy)carbostyril (50.7 g) as a white powder.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2.Br[CH2:14][CH2:15][CH2:16][Cl:17].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:17][CH2:16][CH2:15][CH2:14][O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C=C2C=CC(NC2=CC1)=O
Name
Quantity
120 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble materials are collected by filtration
WASH
Type
WASH
Details
washed with n-hexane
WASH
Type
WASH
Details
The resulting crystals are further washed successively with water, acetone and n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClCCCOC=1C=C2C=CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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